Benzyl(chloromethyl)dimethylsilane

Overview

Description

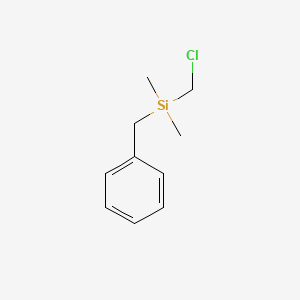

Benzyl(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClSi. It is a versatile reagent used in organic synthesis, particularly in the modification of silicon-based compounds. The compound is characterized by the presence of a benzyl group, a chloromethyl group, and two methyl groups attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(chloromethyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl(chloromethyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Substitution: Formation of benzyl-substituted silanes.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of silane derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Benzyl(chloromethyl)dimethylsilane serves as a versatile intermediate in the synthesis of various organosilicon compounds. Its chloromethyl group is reactive and can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Materials Science

The compound is utilized in silane coupling reactions, which are crucial for forming stable bonds between organic and inorganic materials. This application is particularly relevant in coatings and composite materials, enhancing adhesion and durability.

Medicinal Chemistry

This compound acts as an intermediate in the preparation of drug candidates. Its ability to protect functional groups during multi-step synthesis makes it valuable for creating biologically active molecules, including pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Biologically Active Molecules

In a study focusing on the synthesis of novel pharmaceuticals, this compound was employed as a key intermediate. The compound facilitated the introduction of various functional groups necessary for biological activity, demonstrating its utility in medicinal chemistry .

Case Study 2: Silane Coupling Agents

Research investigating silane coupling agents highlighted the effectiveness of this compound in enhancing the mechanical properties of composite materials. The study showed improved adhesion between the silane-treated surfaces and polymer matrices, indicating its potential for industrial applications.

Mechanism of Action

The mechanism of action of benzyl(chloromethyl)dimethylsilane involves the reactivity of the chloromethyl group, which can undergo nucleophilic substitution reactions. The silicon atom, being electrophilic, can also participate in various reactions, facilitating the formation of new silicon-carbon bonds. The compound’s reactivity is influenced by the electronic effects of the benzyl and methyl groups attached to the silicon atom.

Comparison with Similar Compounds

Similar Compounds

- Benzyl(trimethyl)silane

- Chloromethyl(trimethyl)silane

- Phenyl(chloromethyl)dimethylsilane

Uniqueness

Benzyl(chloromethyl)dimethylsilane is unique due to the presence of both a benzyl group and a chloromethyl group attached to the silicon atom. This combination provides distinct reactivity patterns, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, allowing for versatile applications in various fields.

Biological Activity

Benzyl(chloromethyl)dimethylsilane, a compound with the molecular formula , has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, supported by research findings and data tables.

This compound is categorized as an organosilicon compound. Its structure features a benzyl group attached to a chloromethyl group, which is further bonded to two dimethyl groups. This configuration allows for various chemical reactions, including nucleophilic substitutions and polymerization processes.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activity . For instance, derivatives of similar silanes have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain chlorinated silanes demonstrated significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µM |

| Related silane derivatives | Escherichia coli | 75 µM |

| Chlorinated derivatives | MRSA (Methicillin-resistant Staphylococcus aureus) | 0.20 µg/mL |

Cytotoxic Effects

The cytotoxicity of this compound has been explored in various cell lines. Studies suggest that this compound can induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

The synthesis of this compound typically involves the reaction of chloromethyl dimethylsilane with benzyl chloride under controlled conditions. The reaction mechanism includes nucleophilic attack by the benzyl group on the chloromethyl carbon, leading to the formation of the desired silane compound.

Polymerization Potential

This compound can also participate in polymerization reactions, forming siloxane-based polymers. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Studies and Research Findings

- Antimicrobial Activity Study : A recent investigation into various organosilicon compounds found that those containing chlorinated functionalities exhibited enhanced antibacterial properties against nosocomial pathogens, including MRSA. The study utilized agar diffusion methods to assess activity levels .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines treated with this compound showed a dose-dependent increase in cytotoxicity, indicating its potential for further development as an anticancer therapeutic .

- Polymer Synthesis Research : Research focused on the polymerization capabilities of silanes revealed that this compound could be effectively used to create cross-linked networks suitable for biomedical applications .

Properties

IUPAC Name |

benzyl-(chloromethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClSi/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMDIECPWPQFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC1=CC=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398741 | |

| Record name | Benzyl(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-99-0 | |

| Record name | Benzyl(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.